molecular formula C18H18N2O3 B2905306 N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034393-45-6

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

Cat. No. B2905306
CAS RN: 2034393-45-6
M. Wt: 310.353
InChI Key: SIZUIMDCBDEZTF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as ACPIM, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. ACPIM belongs to the class of isonicotinamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood. However, studies have suggested that N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide exerts its biological activities by modulating various signaling pathways. For example, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide have been investigated in various in vitro and in vivo studies. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. In addition, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been found to reduce the production of reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some assays. In addition, the mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide. One direction is to investigate the potential of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide as a therapeutic agent for cancer and other diseases. Another direction is to elucidate the mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide and its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide in vivo, which will be crucial for its future clinical development. Finally, the development of more efficient synthesis methods for N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide and its analogs will enable the exploration of their biological activities and potential therapeutic applications.

Synthesis Methods

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide can be synthesized using a one-pot reaction method. The reaction involves the condensation of 3-acetylphenyl isocyanate with cyclopropylmethanol in the presence of a base catalyst, such as triethylamine. The resulting product is then treated with isonicotinic acid hydrazide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide. The purity of the product can be improved by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has been investigated for its potential application in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Studies have shown that N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-(3-acetylphenyl)-2-(cyclopropylmethoxy)isonicotinamide has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)14-3-2-4-16(9-14)20-18(22)15-7-8-19-17(10-15)23-11-13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUIMDCBDEZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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